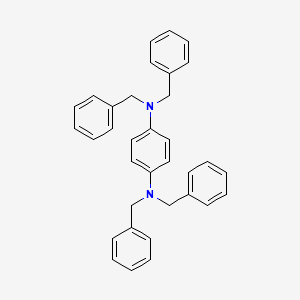
N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine
Übersicht
Beschreibung
“N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine” is an organic compound. It is used for research and development purposes . It is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of “N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine” is C34H32N2 . It has a molecular weight of 468.63 .
Physical And Chemical Properties Analysis
“N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine” should be stored in a sealed container in a dry environment at a temperature between 2-8°C . The boiling point of this compound is not specified .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine and its derivatives have demonstrated efficacy in the corrosion inhibition of mild steel. Schiff base compounds derived from this compound, like (E)-N1-benzylidene-N4-phenylbenzene-1,4-diamine, have shown high inhibition efficiencies, particularly in acidic environments like 1M HCl. These inhibitors work by adsorbing onto the steel surface, thereby reducing corrosion rates (Nor Zakiah Nor Hashim, K. Kassim, Y. Mohd, 2012).
Crystal Polymorphism and DFT Calculations
The compound N1,N1,N4,N4-tetraphenylbuta-1,3-diyne-1,4-diamine, a derivative of N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine, was characterized for its crystal polymorphs using X-ray diffraction and NMR. DFT calculations indicated that the molecular structure of this compound could change easily due to packing forces, highlighting its potential in materials science (Yui Tokutome, T. Okuno, 2013).
Electrophosphorescent Devices
Novel host materials derived from N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine, like N1-(naphthalen-1-yl)-N1,N4-diphenyl-N4-(4-(triphenylsilyl)phenyl) naphthalene-1,4-diamine, have been synthesized for use in yellow phosphorescent organic light-emitting diodes (OLEDs). These materials exhibit high thermal and morphological stability, making them suitable for high-efficiency OLED applications (Song Zhang, Qiu-Lei Xu, Yi-Ming Jing, et al., 2015).
Antibacterial Activities
Derivatives of N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine, particularly heterocyclic Schiff bases, have been synthesized and studied for their antibacterial activities against bacteria like Staphylococcus aureus and Escherichia coli. These compounds interact significantly with bacterial proteins, indicating potential applications in the development of new antibacterial agents (A. P, 2019).
Safety and Hazards
“N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine” is classified as a flammable liquid (Category 3) and can cause severe skin burns and eye damage . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact with skin or eyes, rinse cautiously with water for several minutes . If swallowed, do not induce vomiting; instead, rinse mouth and seek immediate medical attention .
Zukünftige Richtungen
“N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine” is used as a hole transport material or as a host material in the emissive layer of organic light-emitting diodes (OLEDs) devices . Its future directions are likely to be influenced by advancements in the field of optoelectronic devices, particularly in the development of high-efficiency and long-lifetime light-emitting diode devices .
Wirkmechanismus
Target of Action
N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine, also known as N,N,N’,N’-TETRABENZYL-P-PHENYLENEDIAMINE, is an organic intermediate . It belongs to the class of pyridine-based ligands . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, allowing them to form stable complexes with various metals . Therefore, the primary targets of this compound are likely to be metal ions in various biochemical processes.
Mode of Action
The compound interacts with its targets (metal ions) through coordination chemistry . The pyridine rings in the compound can act as electron donors, forming coordinate bonds with metal ions. This interaction results in the formation of stable metal-ligand complexes .
Pharmacokinetics
Its predicted boiling point is 6382±500 °C and its predicted density is 1282±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetic behavior.
Action Environment
Environmental factors such as pH, temperature, and the presence of specific metal ions could influence the compound’s action, efficacy, and stability. For instance, the predicted pKa of the compound is 4.27±0.10 , suggesting that it may exist in different protonation states depending on the pH of the environment, which could affect its interaction with metal ions.
Eigenschaften
IUPAC Name |
1-N,1-N,4-N,4-N-tetrabenzylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2/c1-5-13-29(14-6-1)25-35(26-30-15-7-2-8-16-30)33-21-23-34(24-22-33)36(27-31-17-9-3-10-18-31)28-32-19-11-4-12-20-32/h1-24H,25-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTNBOIEKNYSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



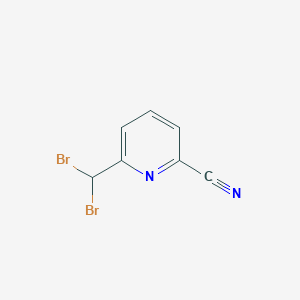
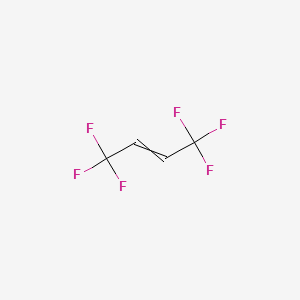

![1-[5-Phenyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]ethanone](/img/structure/B1636176.png)
![[1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1636179.png)
![3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide](/img/structure/B1636180.png)
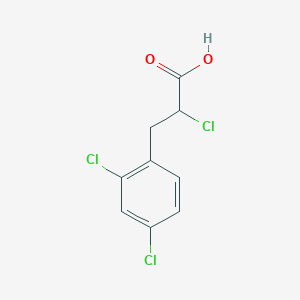
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1636198.png)
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1636199.png)
![1-((6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B1636203.png)
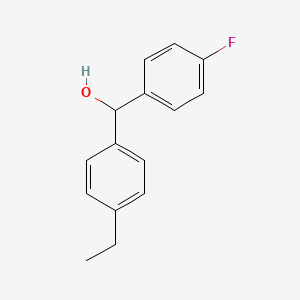

![Imidazo[1,2-a]pyrimidine-2-carboxylic acid hydrobromide](/img/structure/B1636215.png)
